molecular formula C8H10BFO4 B8252250 (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid

(2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid

Cat. No.: B8252250
M. Wt: 199.97 g/mol
InChI Key: DMPCRVUYTKFLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative featuring a fluorine atom at position 2, a hydroxymethyl group at position 4, and a methoxy group at position 5 on the aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which influence its Lewis acidity, binding affinity to diols (e.g., carbohydrates), and reactivity in cross-coupling reactions . The hydroxymethyl group enhances solubility in polar solvents, while the fluorine and methoxy substituents modulate electron density and steric bulk, impacting its interactions with biological targets or synthetic intermediates .

Properties

IUPAC Name

[2-fluoro-4-(hydroxymethyl)-5-methoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPCRVUYTKFLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)CO)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Boron Quenching

A representative procedure involves treating 2-fluoro-5-methoxybenzaldehyde with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -78°C under inert atmosphere. The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install a boronic ester at C3. Subsequent hydrolysis yields the boronic acid.

Key Reaction Conditions

ParameterValue
Temperature-78°C → 0°C (gradual warming)
Basen-BuLi (2.5 eq)
Directing AgentTMEDA (1.2 eq)
Boron Reagent2-isopropoxy-dioxaborolane
Yield63% (boronic ester intermediate)

This method prioritizes regioselectivity but requires strict temperature control to avoid side reactions from the electrophilic aldehyde group.

Miyaura Borylation of Halogenated Intermediates

Miyaura borylation converts aryl halides to boronic esters using palladium catalysis, offering compatibility with diverse functional groups.

Synthesis from 3-Bromo-2-fluoro-5-methoxybenzaldehyde

  • Bromination : 2-fluoro-5-methoxybenzaldehyde undergoes electrophilic bromination at C3 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.

  • Reduction : The aldehyde at C1 is reduced to a hydroxymethyl group using sodium borohydride (NaBH4) in methanol (20°C, 2 h).

  • Borylation : The brominated intermediate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (80°C, 12 h).

Optimization Data

StepCatalyst LoadingSolventYield
BrominationN/ADCM85%
ReductionNaBH4 (2 eq)MeOH92%
Borylation3 mol% PdDioxane78%

This route achieves a total yield of 61% and is scalable to gram quantities.

Hydroxymethyl Group Introduction via Carbonyl Reduction

The hydroxymethyl group at C4 is typically introduced via reduction of a ketone or aldehyde precursor.

Suzuki-Miyaura coupling enables late-stage introduction of the boronic acid group while preserving sensitive functionalities.

Retrosynthetic Approach

  • Fragment A : 4-(Hydroxymethyl)-2-fluoro-5-methoxyiodobenzene.

  • Fragment B : Pinacol boronic ester.

Coupling Protocol :

  • Fragment A reacts with pinacolborane under Pd(OAc)₂ catalysis in DMF (100°C, 24 h).

  • Deprotection of the boronic ester with HCl (1M, THF/H₂O) yields the final product.

Yield Comparison

MethodIsolated YieldPurity (HPLC)
Directed Metalation63%95%
Miyaura Borylation78%97%
Suzuki Coupling65%93%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Directed MetalationHigh regioselectivity, minimal side productsLow-temperature sensitivityLab-scale
Miyaura BorylationFunctional group tolerance, high yieldsRequires halogenated precursorsPilot-scale
Suzuki CouplingModular, late-stage diversificationPd contamination concernsIndustrial

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s distinct properties arise from its substitution pattern. Below is a comparison with structurally similar boronic acids:

Compound Substituents Key Properties Similarity Score
Target Compound 2-F, 4-(CH₂OH), 5-OCH₃ Enhanced Lewis acidity, moderate pKa (~8.5), high solubility in polar solvents
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid 4-F, 2-(CH₂OH) Lower steric hindrance, pKa ~9.0, reduced diol-binding selectivity 0.88
(2-Fluoro-5-hydroxymethylphenyl)boronic acid 2-F, 5-(CH₂OH) Similar pKa (~8.7), altered regioselectivity in Suzuki couplings 0.88
(4-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid 4-Cl, 2-F, 5-OH Higher acidity (pKa ~7.9), reduced solubility, improved halogen-bonding capacity 0.85
(5-Fluoro-2-methoxyphenyl)boronic acid 5-F, 2-OCH₃ Lower Lewis acidity (pKa ~9.5), hydrophobic, poor aqueous stability 0.82
Notes:
  • pKa Trends : The target compound’s pKa (~8.5) is intermediate compared to analogs, balancing boronic acid/boronate stabilization through opposing electronic effects (electron-withdrawing F vs. electron-donating OCH₃) .
  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility over analogs with hydroxyl or methoxy groups alone .
  • Reactivity : Fluorine’s electronegativity enhances electrophilicity at the boron center, while methoxy and hydroxymethyl groups stabilize intermediates in cross-coupling reactions .

Functional Comparisons

Lewis Acidity and Binding Affinity
  • The target compound exhibits stronger Lewis acidity than 5-Fluoro-2-methoxyphenylboronic acid (pKa difference: ~1.0 units) due to the hydroxymethyl group’s electron-donating effect, which stabilizes the boronate conjugate base .
  • Compared to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid , the target’s 5-methoxy group reduces steric hindrance, improving binding to larger diols (e.g., polysaccharides) .

Research Findings and Limitations

  • Stabilization Mechanisms : Studies show the target’s stabilization relies on through-space electronic effects rather than through-bond interactions, a trait shared with fluoro-substituted analogs .
  • Limitations : The hydroxymethyl group may introduce instability under acidic conditions, necessitating protective strategies during synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pre-substituted aryl halides. For example, analogous compounds like 4-(hydroxymethyl)phenylboronic acid are synthesized via hydrothermal carbonization, where boronic acid precursors undergo controlled condensation . Purity validation employs HPLC with post-column derivatization (e.g., using rhodamine-based receptors to detect boronic acid moieties) and 1^1H/13^13C NMR for structural confirmation .

Q. How does the hydroxymethyl group influence the compound’s interaction with biological targets, such as in biosensing applications?

  • Methodological Answer : The hydroxymethyl group enhances water solubility and enables covalent bonding with glycolipids on bacterial cell walls. In Gram-positive bacteria detection, boronic acid-functionalized carbon dots (B-CDs) exploit this group to anchor to bacterial surfaces via boronate ester formation with cis-diols, confirmed via fluorescence quenching assays and competitive binding studies with fructose .

Q. What thermogravimetric analysis (TGA) protocols are recommended to assess its thermal stability for flame-retardant applications?

  • Methodological Answer : TGA should be performed under inert atmosphere (N2_2) at a heating rate of 10°C/min. Comparative analysis with structurally similar boronic acids (e.g., 3-fluoro-5-methylphenylboronic acid) reveals that electron-withdrawing groups (e.g., fluoro) improve thermal stability by reducing oxidative degradation. Data interpretation focuses on decomposition onset temperatures and residue mass percentages .

II. Advanced Research Questions

Q. How does structural modification of this compound affect its bioactivity as a tubulin polymerization inhibitor?

  • Methodological Answer : Substituents like the hydroxymethyl and methoxy groups mimic hydroxyl motifs in combretastatin analogs, enabling competitive binding to tubulin’s colchicine site. IC50_{50} values (e.g., 21–22 μM for tubulin inhibition) are determined via turbidimetric assays. Apoptosis induction is validated using flow cytometry (FACScan) to quantify caspase activation in Jurkat cells .

Q. Why does fructose inhibit the ionophoric activity of boronic acid conjugates, and how can this be modeled experimentally?

  • Methodological Answer : Fructose forms polar 1:2 boronate-fructose complexes, reducing lipophilicity and membrane permeability. Inhibition is quantified via ion transport assays using phospholipid bilayers and 23^{23}Na NMR. Partitioning experiments (octanol-water) coupled with binding constant calculations (e.g., KdK_d at pH 8.2) confirm reduced ionophoric efficiency with fructose >5 mM .

Q. How do substituents (fluoro, methoxy, hydroxymethyl) synergistically impact its reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing fluoro groups activate the boronic acid for Suzuki coupling by increasing electrophilicity. Methoxy and hydroxymethyl groups, however, may sterically hinder coupling efficiency. Systematic studies using Pd catalysts (e.g., Pd(PPh3_3)4_4) and varying aryl halides (e.g., 4-bromo-2-fluorotoluene) reveal optimal conditions (e.g., 80°C, K2_2CO3_3 base) .

III. Data Contradiction Analysis

Q. Discrepancies in reported binding affinities for Gram-positive bacteria: How to resolve conflicting data?

  • Methodological Answer : Variations arise from differences in bacterial strains (e.g., S. aureus vs. B. subtilis) or assay conditions (pH, temperature). Standardize protocols using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Control for extracellular polysaccharide interference via pretreatment with lysozyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.